molecular formula C11H10Cl2O3 B8677072 methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate

Cat. No.: B8677072
M. Wt: 261.10 g/mol
InChI Key: TXCDARQCSQEEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate: is an organic compound with the molecular formula C11H10Cl2O3 It is characterized by the presence of a methyl ester group attached to a prop-2-enoate backbone, with a 3,4-dichlorophenyl and a hydroxymethyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate

InChI

InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3

InChI Key

TXCDARQCSQEEGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dichlorobenzaldehyde (17.5 g) and methyl acrylate (8.6 mL) in acetonitrile (100 ml) was added 1,4-diazabicyclo[2.2.2]octane (3.36 g), and the mixture was stirred at room temperature for 2 days. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (hexane/ethyl acetate) to give the title compound (18.7 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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